Polybutadiene

Description

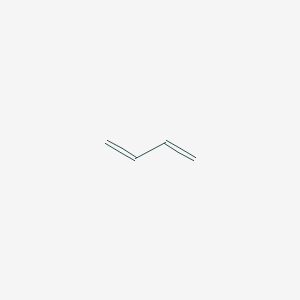

Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6, Array, CH2CHCHCH2 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-butadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |

| Record name | Syndiotactic polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020203 | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene is an impurity in the ppm range. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

106-99-0 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of High cis-1,4 Polybutadiene with Narrow Molecular Weight Distribution

Audience: Researchers, scientists, and drug development professionals.

Introduction

High cis-1,4 polybutadiene is a synthetic rubber of significant industrial importance, prized for its exceptional elasticity, high abrasion resistance, and low heat buildup. These properties are directly linked to its highly regular microstructure, specifically a high percentage of the cis-1,4 isomeric unit, and a uniform polymer chain length, characterized by a narrow molecular weight distribution (MWD). This guide provides an in-depth overview of the synthesis of high cis-1,4 this compound with a narrow MWD, focusing on the catalyst systems, experimental protocols, and characterization techniques that are crucial for achieving the desired polymer properties.

The synthesis of this specialized polymer is predominantly achieved through coordination polymerization, employing catalyst systems based on transition metals, with lanthanide-based catalysts, particularly those of neodymium, demonstrating superior performance in achieving high stereoselectivity and controlled molecular weights.[1][2] The choice of catalyst, cocatalyst, and polymerization conditions plays a pivotal role in determining the final microstructure and molecular weight characteristics of the this compound.[3]

Catalyst Systems for High cis-1,4 this compound Synthesis

Lanthanide-based catalysts, especially neodymium-based systems, are highly effective for producing this compound with a high cis-1,4 content (>95%) and a narrow molecular weight distribution.[2] These catalyst systems typically consist of three main components: a lanthanide source, an organoaluminum compound (cocatalyst), and a halogen source.

A notable advancement in achieving a narrow MWD is the use of binary catalyst systems that exhibit good solubility in the polymerization medium, leading to a more homogeneous reaction environment.[4] An example is the neodymium(III) trifluoromethanesulfonate-based system.[5]

Neodymium-Based Catalyst Systems

Neodymium-based catalysts are favored due to their high catalytic activity and stereospecificity towards the formation of cis-1,4 this compound.[6] The general composition of these catalyst systems is as follows:

-

Neodymium Source: Neodymium carboxylates (e.g., neodymium versatate), neodymium trifluoromethanesulfonate, or neodymium chloride complexes.[6][7]

-

Organoaluminum Cocatalyst: Trialkylaluminum compounds such as triisobutylaluminum (TIBA), triethylaluminum (TEA), or diisobutylaluminum hydride (DIBAH). The cocatalyst acts as an alkylating agent and a scavenger for impurities.

-

Halogen Source: An alkylaluminum halide, such as diethylaluminum chloride (DEAC), or a non-organometallic halogen source can be used. The halogen source influences the catalytic activity and the polymer's molecular weight.

The molar ratio of the catalyst components, particularly the Al/Nd ratio, is a critical parameter for controlling the molecular weight and molecular weight distribution of the resulting polymer.[3][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a neodymium-based catalyst, the polymerization of butadiene, and the characterization of the resulting high cis-1,4 this compound.

Synthesis of a Neodymium-Based Catalyst Complex: Nd(CF₃SO₃)₃·3TOP

This protocol describes the synthesis of a neodymium(III) trifluoromethanesulfonate complex with tris(2-ethylhexyl)phosphate (TOP) as a ligand, which enhances solubility in non-polar solvents.[5]

Materials:

-

Neodymium(III) trifluoromethanesulfonate (Nd(CF₃SO₃)₃)

-

Tris(2-ethylhexyl)phosphate (TOP)

-

Methanol

-

Cyclohexane

Procedure:

-

In a Schlenk flask under a dry argon atmosphere, combine Nd(CF₃SO₃)₃ and TOP.

-

Heat the mixture to 120°C and stir for 12 hours.

-

After cooling, wash the resulting product three times with methanol.

-

Dry the product under vacuum at 60°C for 12 hours to obtain a viscous liquid.

-

Dissolve the final complex in cyclohexane to create a stock solution (e.g., 0.025 M).

Polymerization of Butadiene

This procedure outlines the polymerization of butadiene using the prepared Nd(CF₃SO₃)₃·3TOP catalyst complex and triisobutylaluminum (Al(i-Bu)₃) as a cocatalyst.[5][9]

Materials:

-

Butadiene (solution in hexane)

-

Nd(CF₃SO₃)₃·3TOP solution (in cyclohexane)

-

Triisobutylaluminum (Al(i-Bu)₃, solution in hexane)

-

Hexane (anhydrous)

-

Ethanol (containing 1 wt% 2,6-di-tert-butyl-p-cresol as a stabilizer)

Procedure:

-

All operations must be conducted under a dry argon atmosphere using Schlenk techniques.

-

In a Schlenk tube equipped with a rubber septum, prepare the binary catalyst solution by mixing the Nd(CF₃SO₃)₃·3TOP solution, a portion of the butadiene solution, and the Al(i-Bu)₃ solution. A typical molar ratio for [Al]/[Nd] is 20.

-

Age the catalyst solution with stirring at 50°C for 15 minutes to obtain a yellowish solution.

-

Inject the remaining butadiene solution into the Schlenk tube containing the aged catalyst. A typical molar ratio for [Bd]/[Nd] is 2000.

-

Maintain the polymerization reaction at the desired temperature (e.g., 20°C) for a specified time (e.g., 2 hours).

-

Quench the polymerization by adding ethanol containing a stabilizer.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.

-

Separate the polymer and dry it under vacuum until a constant weight is achieved.

Characterization of High cis-1,4 this compound

3.3.1. Determination of Microstructure by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common method to determine the microstructure of this compound.[7][9][10]

Procedure:

-

Prepare a thin film of the polymer sample.

-

Record the FTIR spectrum.

-

The content of cis-1,4, trans-1,4, and 1,2-vinyl units are determined by analyzing the absorbance of their characteristic IR absorption bands:

-

The relative percentages of each isomer are calculated using established equations from the literature.

3.3.2. Determination of Molecular Weight and Molecular Weight Distribution by GPC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][12]

Procedure:

-

Accurately prepare a solution of the this compound sample in a suitable solvent, such as tetrahydrofuran (THF), at a known concentration (e.g., 2 mg/mL).[12]

-

Inject the sample solution into the GPC system.

-

The system is typically equipped with a refractive index detector, a viscometer, and a light scattering detector (triple detection) for accurate molecular weight determination without the need for column calibration with polymer standards.[11]

-

The eluent is typically THF at a flow rate of 1 mL/min.[12]

-

Analyze the resulting chromatograms to calculate Mn, Mw, and PDI.

3.3.3. Determination of Microstructure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the microstructure of the polymer chain.[6][13][14]

Procedure:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Record the ¹H and ¹³C NMR spectra.

-

The different microstructures (cis-1,4, trans-1,4, and 1,2-vinyl) give rise to distinct signals in the NMR spectra, allowing for their quantification.

Data Presentation

The following tables summarize the quantitative data from representative studies on the synthesis of high cis-1,4 this compound.

Table 1: Effect of Catalyst System on this compound Properties

| Catalyst System | [Al]/[Nd] Molar Ratio | Polymerization Time (h) | Yield (%) | cis-1,4 Content (%) | M_w (x 10⁴ g/mol ) | M_n (x 10⁴ g/mol ) | PDI (M_w/M_n) | Reference |

| Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃ | 20 | 2 | 88.2 | 98.8 | 35.6 | 27.0 | 1.32 | [9] |

| Nd(CF₃SO₃)₃·3TBP / Al(i-Bu)₃ | 20 | 24 | 75.3 | 99.0 | 42.5 | 8.3 | 5.12 | [9] |

Polymerization conditions: hexane solvent, [Nd] = 8.9 × 10⁻⁴ mol L⁻¹, [Bd]/[Nd] = 2000.[9]

Table 2: Influence of Cocatalyst on this compound Properties

| Cocatalyst | cis-1,4 Content (%) | M_w ( kg/mol ) | M_n ( kg/mol ) | PDI (M_w/M_n) | Reference |

| TIBA | 98.4 | 450 | 120 | 3.7 | |

| DIBAH | 97.3 | 260 | 60 | 4.3 | |

| TEA | 95.2 | 720 | 100 | 7.2 | |

| MAO | 85.1 | 310 | 90 | 3.4 |

Polymerization conditions: cyclohexane solvent, [Al]/[Nd] = 35, aging at 30°C for 15 min, polymerization at 50°C.

Visualizations

Diagrams

Caption: Synthesis workflow for the Nd(CF₃SO₃)₃·3TOP catalyst complex.

Caption: Experimental workflow for the synthesis of high cis-1,4 this compound.

Caption: Characterization workflow for high cis-1,4 this compound.

Conclusion

The synthesis of high cis-1,4 this compound with a narrow molecular weight distribution is a highly controlled process that relies on the careful selection of catalyst components and polymerization conditions. Lanthanide-based catalysts, particularly neodymium systems, have proven to be exceptionally effective in achieving the desired high cis-1,4 content. Furthermore, the development of homogeneous catalyst systems has enabled precise control over the molecular weight distribution, leading to polymers with enhanced performance characteristics. The detailed experimental protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers and scientists working in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of high cis-1,4 this compound with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of high cis-1,4 this compound with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. auremn.org [auremn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of high cis -1,4 this compound with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02656D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymerization Mechanisms and Kinetics of Polybutadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybutadiene, a synthetic rubber with significant industrial importance, is produced through various polymerization mechanisms, each yielding polymers with distinct microstructures and properties. This guide provides a comprehensive overview of the primary methods for this compound synthesis: free-radical, anionic, cationic, and coordination polymerization. A detailed examination of the kinetics, including rate-determining steps and the influence of reaction parameters, is presented. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, including spectroscopic and chromatographic techniques for determining microstructure and molecular weight. Visual diagrams of the polymerization pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound is a versatile polymer of 1,3-butadiene. The presence of a conjugated diene system in the monomer allows for different modes of addition during polymerization, leading to three primary microstructures: cis-1,4, trans-1,4, and 1,2-vinyl. The relative proportions of these microstructures dictate the material's physical properties, such as glass transition temperature, elasticity, and wear resistance. The ability to control the microstructure is a key challenge and a primary driver for the development of various polymerization techniques. This guide delves into the fundamental mechanisms and kinetics governing the formation of this compound.

Polymerization Mechanisms

The polymerization of butadiene can be initiated through several distinct mechanisms, each with its own characteristic features regarding stereocontrol, molecular weight distribution, and reaction kinetics.

Free-Radical Polymerization

Free-radical polymerization of butadiene is typically carried out in emulsion or solution systems. This method is often used in industrial settings but offers limited control over the polymer microstructure, generally resulting in a mixed microstructure of cis-1,4, trans-1,4, and 1,2-vinyl units. The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals.

The key steps in free-radical polymerization are:

-

Initiation: A free radical (R•) adds to a butadiene monomer.

-

Propagation: The newly formed radical monomer adds to subsequent monomer units.

-

Chain Transfer: A growing polymer chain terminates by transferring its radical to another molecule (monomer, solvent, or chain transfer agent).

-

Termination: Two growing polymer chains react to terminate the polymerization, either by combination or disproportionation.

dot

An In-depth Technical Guide to the Structural Characterization of Polybutadiene using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural characterization of polybutadiene. It offers in-depth experimental protocols, data analysis techniques, and visual representations to aid researchers in accurately determining the microstructure of this compound, a critical factor influencing its physical and chemical properties.

Introduction to this compound Microstructure

This compound is a synthetic rubber produced from the polymerization of 1,3-butadiene. The versatility of this polymer stems from the different ways the monomer units can link together, resulting in a variety of microstructures. The three primary isomeric structures found in this compound are cis-1,4, trans-1,4, and vinyl-1,2, each imparting distinct properties to the material.

-

cis-1,4-polybutadiene: Characterized by a kinked polymer chain, it provides high elasticity and low-temperature flexibility.

-

trans-1,4-polybutadiene: A more linear and crystalline structure, leading to a harder, less elastic material.

-

vinyl-1,2-polybutadiene: Results from the polymerization through one of the double bonds of the butadiene monomer, leading to pendant vinyl groups and affecting properties like glass transition temperature and cross-linking behavior.

The relative abundance of these microstructures dictates the overall performance of the this compound, making its accurate quantification essential. NMR spectroscopy stands out as a powerful and quantitative analytical technique for this purpose.[1]

Principles of NMR Spectroscopy for this compound Analysis

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for elucidating the microstructure of this compound.[1] ¹³C NMR, in particular, offers superior spectral resolution, allowing for the unambiguous identification and quantification of all three isomeric units.[1]

The fundamental principle lies in the fact that the chemical environment of each proton and carbon atom within the polymer chain is unique for each isomer. This uniqueness translates to distinct resonance frequencies (chemical shifts) in the NMR spectrum. By integrating the areas of the corresponding peaks, the relative percentage of each microstructure can be accurately determined.

Experimental Protocols

To ensure accurate and reproducible results, the following experimental protocols for both ¹H and ¹³C NMR are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most commonly used solvent for this compound NMR analysis due to its excellent dissolving power and the presence of a deuterium signal for field-frequency locking.[2] Other deuterated solvents like benzene-d₆ may also be used.

-

Concentration: Prepare a solution of 5-10% (w/v) of the this compound sample in the chosen deuterated solvent. For ¹H NMR, a lower concentration (around 5 mg in 0.6-0.7 mL of solvent) is often sufficient, while for the less sensitive ¹³C NMR, a higher concentration (50-100 mg in 0.6-0.7 mL) is recommended.[3]

-

Homogenization: Ensure the polymer is completely dissolved. This can be facilitated by gentle vortexing or leaving the sample on a shaker at room temperature. Insoluble particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent issues with spectral resolution.[4]

-

Transfer: Transfer the clear solution into a 5 mm NMR tube to a height of at least 4.5 cm.[4]

¹H NMR Spectroscopy Protocol

While ¹³C NMR is generally preferred for its resolution, ¹H NMR can provide a rapid estimation of the vinyl content and the total 1,4-unit content.

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the olefinic proton signals.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

-

¹³C NMR Spectroscopy Protocol

¹³C NMR provides a more detailed and accurate quantification of all three microstructures.

-

Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.

-

Parameters:

-

Pulse Sequence: An inverse-gated proton decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE), which can affect the quantitative accuracy of the peak integrals.[5]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 2,000 to over 10,000, which can result in acquisition times of several hours.[1][6]

-

Relaxation Delay (d1): A longer relaxation delay of 5-10 seconds is crucial for quantitative analysis to allow for the complete relaxation of all carbon nuclei, which have longer relaxation times than protons.

-

Data Analysis and Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main regions: the olefinic region (4.5-6.0 ppm) and the aliphatic region (1.5-2.5 ppm).

| Chemical Shift (ppm) | Assignment |

| ~5.4 | Olefinic protons of cis-1,4 and trans-1,4 units (=CH) |

| ~4.9-5.6 | Olefinic protons of vinyl-1,2 unit (-CH=CH₂) |

| ~2.0 | Aliphatic protons of cis-1,4 and trans-1,4 units (-CH₂-) |

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃.

The percentage of each microstructure can be calculated using the integral values (A) of the corresponding peaks:

-

% 1,2-Vinyl: [A(4.9-5.6 ppm) / (A(4.9-5.6 ppm) + A(5.4 ppm))] * 100

-

% 1,4-Units (cis + trans): [A(5.4 ppm) / (A(4.9-5.6 ppm) + A(5.4 ppm))] * 100

Distinguishing between cis-1,4 and trans-1,4 units using ¹H NMR can be challenging due to overlapping signals of their olefinic protons.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides well-resolved signals for all three isomers in both the olefinic and aliphatic regions.

| Chemical Shift (ppm) | Assignment (Carbon Type) | Microstructure |

| ~145.1 | -CH= | vinyl-1,2 |

| ~130.3 | =CH- | trans-1,4 |

| ~129.5 | =CH- | cis-1,4 |

| ~114.2 | =CH₂ | vinyl-1,2 |

| ~40.0 | -CH₂- | vinyl-1,2 |

| ~32.8 | -CH₂- | trans-1,4 |

| ~27.5 | -CH₂- | cis-1,4 |

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃.[2]

The percentage of each microstructure is calculated from the integral values (A) of the distinct peaks:

-

% cis-1,4: [A(27.5 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

-

% trans-1,4: [A(32.8 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

-

% vinyl-1,2: [A(40.0 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

Alternatively, the olefinic region can also be used for quantification.

Visualizations

This compound Microstructures

Caption: Chemical structures of the three primary isomers of this compound.

NMR Experimental Workflow

Caption: General workflow for the NMR analysis of this compound.

Logic of Microstructure Determination from ¹³C NMR

Caption: Logical flow from NMR spectrum to quantitative microstructure data.

Conclusion

NMR spectroscopy is an indispensable tool for the precise and accurate structural characterization of this compound. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers can reliably quantify the cis-1,4, trans-1,4, and vinyl-1,2 content. This information is paramount for understanding structure-property relationships, controlling polymerization processes, and developing new this compound-based materials with tailored performance characteristics. The use of high-field NMR and appropriate quantitative ¹³C NMR techniques will yield the most reliable and comprehensive microstructural data.

References

- 1. bdih-download.endress.com [bdih-download.endress.com]

- 2. auremn.org [auremn.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

understanding the chemical structure of polybutadiene isomers

An In-Depth Technical Guide to the Chemical Structure of Polybutadiene Isomers

Introduction

This compound is a synthetic rubber, a homopolymer formed from the polymerization of the monomer 1,3-butadiene.[1][2] It is a significant elastomer in various industries, particularly in tire manufacturing, where it accounts for about 70% of its total production.[1] Another 25% is utilized as an additive to enhance the impact resistance of plastics like high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS).[1][2] The versatility of this compound stems from the different microstructures that can be formed during polymerization, leading to isomers with distinct physical and mechanical properties.[3][4] This guide provides a comprehensive overview of the chemical structures of this compound isomers, their synthesis, characterization, and the relationship between their structure and properties.

Chemical Structures of this compound Isomers

The polymerization of 1,3-butadiene can proceed through 1,4-addition or 1,2-addition, resulting in three primary isomeric structures: cis-1,4-polybutadiene, trans-1,4-polybutadiene, and vinyl-1,2-polybutadiene.[1][4][5]

-

cis-1,4-Polybutadiene : In this isomer, the polymer chain continues on the same side of the carbon-carbon double bond. This cis configuration introduces a bend in the polymer chain, which hinders the chains from aligning closely and forming crystalline regions.[1][2][3] This amorphous nature is responsible for the high elasticity characteristic of cis-1,4-polybutadiene.[1]

Caption: Chemical structure of cis-1,4-polybutadiene.

-

trans-1,4-Polybutadiene : In the trans configuration, the polymer chain continues on opposite sides of the double bond.[3] This arrangement allows the polymer chains to remain relatively straight, facilitating alignment and the formation of microcrystalline regions.[1][2] Consequently, high-trans this compound is a more rigid, crystalline material.[1]

Caption: Chemical structure of trans-1,4-polybutadiene.

-

vinyl-1,2-Polybutadiene : This isomer is formed when the polymerization occurs across one of the double bonds of the 1,3-butadiene monomer, leaving a vinyl group (CH=CH₂) as a side chain.[4] The presence of these bulky side groups affects the polymer's properties, generally increasing its glass transition temperature.

Caption: Chemical structure of vinyl-1,2-polybutadiene.

Synthesis of this compound Isomers

The microstructure of this compound is highly dependent on the polymerization method and the catalyst system employed.[1][4]

Caption: General workflow for this compound synthesis.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically based on transition metals, are used to produce highly stereoregular this compound.[6]

-

High-cis this compound : Catalysts based on neodymium, cobalt, and nickel are commonly used to synthesize this compound with a high cis-1,4 content (typically >92%).[1][6] For instance, a neodymium-based catalyst system can yield a polymer with up to 98% cis content and a linear structure, which imparts high mechanical strength.[1] A cobalt-based catalyst may produce more branched molecules, resulting in a lower viscosity material.[1][6]

-

High-trans this compound : this compound with a high trans-1,4 content (>90%) can also be produced using Ziegler-Natta catalysts, such as those based on neodymium, lanthanum, and nickel.[1]

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds like butyllithium, is another major method for synthesizing this compound.[7][8] This method is considered a "living polymerization," which allows for good control over molecular weight and architecture.[8][9]

-

The composition of the resulting polymer is sensitive to the solvent used. In non-polar hydrocarbon solvents, the polymerization typically yields a mixed-isomer this compound, for example, with roughly 36% cis, 54% trans, and 10% vinyl content when using an alkyllithium catalyst.[1]

-

The addition of polar agents can increase the proportion of vinyl-1,2 units.[10]

Quantitative Data on this compound Isomers

The isomeric composition has a profound impact on the physical properties of this compound. The following table summarizes key quantitative data for different types of this compound.

| Property | High cis-Polybutadiene | Low cis-Polybutadiene | High trans-Polybutadiene | High vinyl-Polybutadiene |

| Isomer Content | ||||

| cis-1,4 (%) | >92[1] | ~38[4] | <10 | ~10[4] |

| trans-1,4 (%) | <4 | ~52[4] | >90[1] | ~20[4] |

| vinyl-1,2 (%) | <4[1] | ~10[4] | <5 | ~70[4] |

| Physical Properties | ||||

| Glass Transition Temp. (Tg) | ~ -101°C[11] | ~ -95°C[12] | ~ -80°C | -15 to -40°C |

| Melting Point (Tm) | ~ -5°C[11] | Amorphous | ~ 80°C[1] | Amorphous |

| Density (g/mL) | ~0.91 | ~0.90 | ~0.96 | ~0.89 |

| Mechanical Properties | ||||

| Elasticity | High[1] | Moderate | Low (Plastic-like)[1] | Low |

| Crystallinity | Low (Amorphous)[1] | Amorphous | High (Crystalline)[1] | Amorphous |

Experimental Protocols for Characterization

Several analytical techniques are employed to determine the microstructure and molecular weight of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the isomeric composition of this compound.[13][14]

-

¹H NMR : The proton NMR spectrum allows for the differentiation of the olefinic protons of the cis-1,4, trans-1,4, and vinyl-1,2 units, which appear at distinct chemical shifts.

-